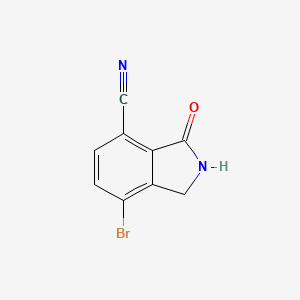

7-Bromo-3-oxoisoindoline-4-carbonitrile

Description

The exact mass of the compound 7-Bromo-3-oxoisoindoline-4-carbonitrile is 235.95853 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromo-3-oxoisoindoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-oxoisoindoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-oxo-1,2-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O/c10-7-2-1-5(3-11)8-6(7)4-12-9(8)13/h1-2H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESWGGOFRUNGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212139 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370467-88-1 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370467-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-oxoisoindoline-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The strategic incorporation of bromo and cyano functionalities, as seen in 7-Bromo-3-oxoisoindoline-4-carbonitrile, offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures and potential drug candidates. The bromo group can participate in a wide range of cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

This guide presents a feasible and well-reasoned synthetic route to 7-Bromo-3-oxoisoindoline-4-carbonitrile, designed to be a practical resource for researchers in both academic and industrial settings.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-3-oxoisoindoline-4-carbonitrile can be logically approached in two key stages:

-

Step 1: Synthesis of the Core Intermediate: 3-Oxoisoindoline-4-carbonitrile. This initial step focuses on constructing the fundamental isoindolinone ring system bearing the cyano group at the 4-position.

-

Step 2: Regioselective Bromination. The second step involves the introduction of a bromine atom at the 7-position of the isoindolinone core through an electrophilic aromatic substitution reaction.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of 7-Bromo-3-oxoisoindoline-4-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Oxoisoindoline-4-carbonitrile

The synthesis of the 3-oxoisoindoline-4-carbonitrile intermediate can be achieved through the reductive amination and subsequent cyclization of a suitable precursor. A one-pot reaction starting from 2-formyl-3-cyanobenzoic acid and a nitrogen source, such as ammonia or an ammonium salt, is a plausible approach.

Materials:

-

2-Formyl-3-cyanobenzoic acid

-

Ammonium acetate or aqueous ammonia

-

A suitable reducing agent (e.g., sodium borohydride, if necessary)

-

Solvent (e.g., acetic acid, ethanol, or a mixture)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formyl-3-cyanobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add an excess of a nitrogen source, for example, ammonium acetate (approximately 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium salts.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Step 2: Regioselective Bromination to Yield 7-Bromo-3-oxoisoindoline-4-carbonitrile

The bromination of the 3-oxoisoindoline-4-carbonitrile intermediate is an electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring will govern the position of bromination. The carbonyl group of the lactam is a deactivating meta-director, while the amide nitrogen is an activating ortho-, para-director. The cyano group is a deactivating meta-director. Considering these directing effects, the 7-position is sterically accessible and electronically favored for bromination.

Materials:

-

3-Oxoisoindoline-4-carbonitrile (from Step 1)

-

N-Bromosuccinimide (NBS) or bromine

-

Solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent)

-

A catalyst (e.g., a Lewis acid like iron(III) bromide, if necessary)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve 3-oxoisoindoline-4-carbonitrile (1 equivalent) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required to drive the reaction to completion.

-

Once the starting material is consumed, pour the reaction mixture into a stirred solution of aqueous sodium thiosulfate to quench any unreacted bromine.

-

The product may precipitate out of the solution. If so, collect it by vacuum filtration, wash with water, and dry.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 7-Bromo-3-oxoisoindoline-4-carbonitrile.

Mechanistic Insights

Mechanism of Isoindolinone Formation

The formation of the 3-oxoisoindoline-4-carbonitrile likely proceeds through an initial imine formation between the aldehyde group of 2-formyl-3-cyanobenzoic acid and ammonia (generated from ammonium acetate). This is followed by an intramolecular cyclization where the carboxylate attacks the imine carbon, and subsequent dehydration to form the stable lactam ring.

Caption: Proposed mechanism for the formation of the isoindolinone core.

Mechanism of Regioselective Bromination

The bromination of the isoindolinone ring is a classic electrophilic aromatic substitution. The bromine electrophile (Br+), generated from NBS or Br2, attacks the electron-rich aromatic ring. The directing effects of the existing substituents favor attack at the 7-position. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity and yield the final product.

Caption: Proposed mechanism for the regioselective bromination.

Characterization Data

The structural confirmation of the synthesized 7-Bromo-3-oxoisoindoline-4-carbonitrile and its precursor would be achieved through standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |

| 3-Oxoisoindoline-4-carbonitrile | C₉H₆N₂O | 158.16 | Aromatic protons (3H), CH₂ protons (2H), NH proton (1H) | Aromatic carbons, C=O, C≡N, CH₂ | [M+H]⁺ = 159.05 |

| 7-Bromo-3-oxoisoindoline-4-carbonitrile | C₉H₅BrN₂O | 237.05 | Aromatic protons (2H), CH₂ protons (2H), NH proton (1H) | Aromatic carbons, C=O, C≡N, CH₂, C-Br | [M+H]⁺ = 236.96, 238.96 (isotope pattern) |

Note: The expected NMR chemical shifts are approximate and would require experimental verification.

Safety Precautions

-

All chemical manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Brominating agents such as bromine and N-Bromosuccinimide are corrosive and toxic. Handle with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide outlines a robust and scientifically grounded synthetic pathway for 7-Bromo-3-oxoisoindoline-4-carbonitrile. By following the detailed protocols and understanding the underlying chemical principles, researchers should be well-equipped to synthesize this valuable building block for their research and development endeavors. The proposed two-step synthesis offers a practical and efficient route to this important heterocyclic compound.

References

Due to the absence of a direct published synthesis for the target molecule, this reference list includes citations for analogous reactions and general synthetic methodologies.

- General Synthesis of Isoindolinones: For reviews on the synthesis of isoindolinones, see articles on palladium-catalyzed C-H activation and cycliz

- Reductive Amination and Cyclization: For examples of reductive amination in heterocyclic synthesis, refer to standard organic chemistry textbooks and relevant journal articles on the topic.

- Regioselective Bromination of Aromatic Compounds: For a comprehensive understanding of electrophilic aromatic substitution and directing group effects, consult advanced organic chemistry textbooks.

- Synthesis of Substituted Phthalonitriles: Information on the synthesis of substituted phthalonitriles can be found in the chemical literature, often in the context of phthalocyanine synthesis.

- Characterization of Heterocyclic Compounds: For guidance on the interpretation of NMR and mass spectrometry data for heterocyclic compounds, refer to specialized spectroscopy textbooks and d

An In-Depth Technical Guide to 7-Bromo-3-oxoisoindoline-4-carbonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-oxoisoindoline-4-carbonitrile (CAS Number: 1370467-88-1), a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed research on this specific molecule is not extensively published, this document consolidates available physicochemical data, proposes a scientifically grounded synthetic pathway, and explores its potential applications in drug discovery based on the established roles of its core structural motifs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction: The Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, present in a number of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The incorporation of a bromine atom and a nitrile group, as seen in 7-Bromo-3-oxoisoindoline-4-carbonitrile, offers versatile handles for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can participate in cross-coupling reactions, while the nitrile group is a key pharmacophore in many enzyme inhibitors.

Physicochemical Properties

Commercially available data provides the fundamental physicochemical properties of 7-Bromo-3-oxoisoindoline-4-carbonitrile. This information is crucial for its handling, storage, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 1370467-88-1 | |

| Molecular Formula | C₉H₅BrN₂O | |

| Molecular Weight | 237.06 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 7-Bromo-3-oxoisoindoline-4-carbonitrile.

Rationale Behind the Proposed Synthesis

This proposed synthesis is designed for efficiency and utilizes common, well-understood reactions.

-

Step 1: Esterification: The initial protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in the subsequent free-radical bromination step.

-

Step 2: Benzylic Bromination: The use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a highly selective method for the bromination of the benzylic methyl group.

-

Step 3: Cyanation: The introduction of the nitrile group via nucleophilic substitution with sodium cyanide is a common and effective method.

-

Step 4: Reductive Cyclization: The simultaneous reduction of the nitro group to an amine and the intramolecular cyclization with the benzylic bromide to form the isoindolinone ring is a key step. Iron in acetic acid is a classic and effective reagent for nitro group reduction and can facilitate this cyclization.

-

Step 5: Deamination: The final removal of the amino group can be achieved through a Sandmeyer-type reaction, for instance, by diazotization with sodium nitrite followed by reduction with hypophosphorous acid.

Generalized Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate To a solution of 2-methyl-3-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester.

Step 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate The methyl ester from the previous step is dissolved in a non-polar solvent such as carbon tetrachloride. N-bromosuccinimide and a catalytic amount of AIBN are added. The mixture is refluxed under irradiation with a UV lamp for 2-4 hours. After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2-(Bromomethyl)-3-nitrobenzonitrile The brominated ester is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium cyanide is added, and the mixture is stirred at room temperature for 12-18 hours. The reaction is then quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the nitrile.

Step 4: Synthesis of 2-Amino-7-bromo-3-oxoisoindoline-4-carbonitrile To a solution of the nitrile in glacial acetic acid, iron powder is added portion-wise. The mixture is heated to 80-100°C for 2-3 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.

Step 5: Synthesis of 7-Bromo-3-oxoisoindoline-4-carbonitrile The amino-isoindolinone is dissolved in a mixture of hypophosphorous acid and hydrochloric acid at 0°C. A solution of sodium nitrite in water is added dropwise. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The structural features of 7-Bromo-3-oxoisoindoline-4-carbonitrile suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Caption: Potential applications of 7-Bromo-3-oxoisoindoline-4-carbonitrile in drug discovery.

Kinase Inhibitors

The isoindolinone scaffold can be functionalized to target the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases. The bromine atom at the 7-position is particularly well-suited for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core structure to optimize potency and selectivity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The 3-oxoisoindolinone moiety is a known pharmacophore in several PARP inhibitors. This structural element mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme. PARP inhibitors are an important class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

Antiviral and Other Therapeutic Areas

The rigid isoindolinone core can serve as a starting point for the design of inhibitors of various viral enzymes. The nitrile group, in particular, can act as a hydrogen bond acceptor or participate in covalent interactions with active site residues.

Conclusion

7-Bromo-3-oxoisoindoline-4-carbonitrile is a promising, yet underexplored, chemical entity. Its synthesis, while not explicitly detailed in the literature, can be reasonably accomplished through established synthetic methodologies. The combination of a versatile isoindolinone core with strategically placed bromo and cyano functionalities makes it a highly attractive building block for the development of novel small molecule therapeutics across a range of disease areas. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and is expected to yield valuable insights for drug discovery programs.

References

-

Journal of Organic Chemistry. (2024). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Online] Available at: [Link]

-

Molecules. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Online] Available at: [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Online] Available at: [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Online] Available at: [Link]

An In-Depth Technical Guide to the Biological Activity of Isoindolinone Derivatives

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, spanning a wide range of therapeutic areas. From clinically approved immunomodulatory and anticancer drugs to promising candidates for neurodegenerative and inflammatory diseases, the versatility of the isoindolinone core has made it a focal point of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the diverse biological activities of isoindolinone derivatives. It delves into their primary mechanisms of action, details key experimental protocols for their evaluation, and presents case studies of prominent drugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this remarkable chemical scaffold.

Introduction: The Isoindolinone Scaffold in Medicinal Chemistry

The isoindolinone structure, a bicyclic system featuring a fusion of a benzene ring and a γ-lactam ring, is a cornerstone in the development of therapeutic agents.[1] Its structural rigidity, synthetic tractability, and ability to engage in various non-covalent interactions allow it to serve as an effective pharmacophore for a multitude of biological targets. The derivatives of this scaffold are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, analgesic, antimicrobial, and antiviral activities.[2][3][4]

The significance of the isoindolinone core is underscored by the number of commercial drugs that incorporate this skeleton, such as the immunomodulatory drugs (IMiDs®) Thalidomide, Lenalidomide, and Pomalidomide, which have revolutionized the treatment of multiple myeloma.[1][5] This guide will explore the key biological activities of these and other isoindolinone derivatives, with a focus on their molecular mechanisms and the experimental methodologies used to characterize them.

Major Biological Activities and Mechanisms of Action

The therapeutic potential of isoindolinone derivatives is broad, with several key areas of activity being particularly prominent in research and clinical application.

Anticancer Activity

The most profound impact of isoindolinone derivatives has been in the field of oncology.[6] Their anticancer effects are multifaceted, ranging from immunomodulation and targeted protein degradation to the inhibition of critical cellular enzymes.[7][8]

2.1.1 Immunomodulation and Cereblon-Mediated Protein Degradation

The archetypal isoindolinone-based drugs—Thalidomide, Lenalidomide, and Pomalidomide—exert their primary anticancer effects by binding to the protein Cereblon (CRBN).[1] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). By binding to CRBN, these drugs modulate the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.

Key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors is cytotoxic to the cancer cells. This mechanism represents a paradigm shift in drug action, where a small molecule acts as a "molecular glue" to induce the degradation of proteins that were previously considered undruggable.

Diagram: Mechanism of Action of Immunomodulatory Drugs (IMiDs)

Caption: IMiDs bind to CRBN, hijacking the CRL4-CRBN E3 ligase to degrade neo-substrates, leading to cancer cell death.

2.1.2 Inhibition of Other Cancer-Related Targets

Beyond CRBN modulation, isoindolinone derivatives have been developed to inhibit other key targets in cancer progression:

-

Poly(ADP-ribose) Polymerase (PARP): Some isoquinolinone derivatives, a related scaffold, have shown potent PARP-1 inhibitory activity, which is crucial for DNA repair.[9] PARP inhibitors are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

-

Histone Deacetylases (HDACs): Novel isoindolinone derivatives have been synthesized as potent HDAC inhibitors.[10] These compounds show antiproliferative activity against several cancer cell lines by altering gene expression and inducing cell cycle arrest and apoptosis.[10]

-

MDM2-p53 Interaction: The p53 tumor suppressor is negatively regulated by MDM2. Isoindolinone-based antagonists have been developed to block this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.[11]

-

Multidrug Resistance (MDR) Reversal: Certain isoindole derivatives have shown the ability to reverse multidrug resistance in cancer cells, potentially by downregulating the P-glycoprotein drug efflux pump.[12]

Anti-inflammatory Activity

The isoindolinone scaffold is found in compounds with significant anti-inflammatory properties.[13][14] The mechanisms often involve the inhibition of key inflammatory mediators.

-

TNF-α Inhibition: The parent compound, thalidomide, was noted for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This activity contributes to its therapeutic effects in inflammatory conditions like leprosy.

-

Cyclooxygenase (COX) Inhibition: Novel isoindoline hybrids have been designed as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and analgesic activities in preclinical models.[15] These compounds showed better in vivo anti-inflammatory effects than the standard drug diclofenac.[15]

Neuroprotective and CNS Activity

Isoindolinone derivatives have emerged as promising agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[16]

-

Cholinesterase Inhibition: Several series of isoindoline-1,3-dione derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[17][18] Loss of cholinergic function is a hallmark of Alzheimer's disease.

-

β-Amyloid Aggregation Inhibition: Some multifunctional derivatives not only inhibit cholinesterases but also prevent the aggregation of β-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease.[16]

-

Oxidative Stress Reduction: Certain derivatives have shown a neuroprotective effect by protecting neuronal-like cells from oxidative stress.[19] They achieve this by reducing intracellular reactive oxygen species (ROS) and upregulating the NRF2 antioxidant response pathway.[19]

Experimental Protocols for Biological Evaluation

Assessing the diverse biological activities of isoindolinone derivatives requires a range of well-established in vitro and in vivo assays.

In Vitro Anticancer Activity Assessment

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for evaluating the anticancer potential of new isoindolinone derivatives.

3.1.1 Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the isoindolinone derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Neuroprotection Assay

This assay assesses a compound's ability to protect neuronal cells from an oxidative insult.

-

Cell Seeding and Differentiation: Plate SH-SY5Y neuroblastoma cells in a 96-well plate. Differentiate them into a neuronal phenotype using retinoic acid for 5-7 days.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the isoindolinone derivative for 24 hours.

-

Oxidative Insult: Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM for 24 hours. Include a control group with no H2O2 and a group with H2O2 alone.

-

Viability Assessment: Measure cell viability using the MTT assay as described above.

-

Data Analysis: A significant increase in cell viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.[18]

Quantitative Data Summary

The biological activity of isoindolinone derivatives is often quantified by their IC50 values (for inhibition) or Ki values (for binding affinity).

| Compound Class/Example | Target/Assay | Cell Line / Enzyme | IC50 / Ki Value | Reference |

| Anticancer | ||||

| Compound 11 | Cytotoxicity | HepG2 | 5.89 µM | [6] |

| Ferrocene-derivative 11h | Cytotoxicity | A549 | 1.0 µM | [20] |

| Ferrocene-derivative 11h | Cytotoxicity | MCF-7 | 1.5 µM | [20] |

| Compound 5b | HDAC1 Inhibition | - | 65.1 nM | [10] |

| NU8231 | MDM2-p53 ELISA | - | 5.3 µM | [11] |

| Neuroprotective | ||||

| Compound 15b | AChE Inhibition | EeAChE | 0.034 µM | [16] |

| Compound 13b | AChE Inhibition | EeAChE | 0.219 µM | [16] |

| Para-fluoro derivative 7a | AChE Inhibition | - | 2.1 µM | [18] |

| Anti-inflammatory | ||||

| Hybrid 10b | COX-2 Inhibition | - | 0.11-0.18 µM | [15] |

Future Directions and Conclusion

The isoindolinone scaffold continues to be a highly productive platform for drug discovery. Current and future research is focused on several key areas:

-

PROTACs: Leveraging the CRBN-binding motif of thalidomide-like molecules to create Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules link a target protein to an E3 ligase, inducing the degradation of proteins involved in a wide range of diseases.

-

Target Selectivity: Fine-tuning the isoindolinone structure to enhance selectivity for specific enzyme isoforms (e.g., HDACs, COX) or protein targets to improve efficacy and reduce off-target effects.

-

CNS Penetration: Optimizing the physicochemical properties of neuroprotective derivatives to ensure efficient blood-brain barrier penetration for the treatment of central nervous system disorders.

References

-

Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

-

Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). [Link]

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. [Link]

-

Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

-

Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. SciSpace. [Link]

-

Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing. [Link]

-

Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances. [Link]

-

Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Metabolic Brain Disease. [Link]

-

Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activity of isoindole derivatives [jmchemsci.com]

- 5. preprints.org [preprints.org]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 14. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-Bromo-3-oxoisoindoline-4-carbonitrile: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: 7-Bromo-3-oxoisoindoline-4-carbonitrile. While direct biological data for this compound is nascent, the extensive research on the broader isoindolinone class provides a robust framework for predicting and validating its therapeutic potential. This document serves as a technical roadmap for researchers, outlining high-potential therapeutic targets, the scientific rationale for their selection, and detailed, field-proven experimental protocols for validation. We will delve into key pathways in oncology, inflammation, and metabolic disease, providing the foundational knowledge to accelerate the discovery of this compound's mechanism of action and propel it through the drug development pipeline.

Introduction: The Isoindolinone Scaffold as a Versatile Pharmacophore

The isoindolinone core is a bicyclic aromatic lactam that has proven to be a remarkably versatile template for drug design. Its rigid structure, combined with multiple sites for synthetic modification, allows for the precise orientation of functional groups to achieve high-affinity interactions with diverse protein targets. Derivatives have shown activities ranging from enzyme inhibition to the modulation of complex signaling pathways.

7-Bromo-3-oxoisoindoline-4-carbonitrile (CAS 1370467-88-1) is a specific analogue featuring a bromine atom and a nitrile group.[1][2] These additions offer unique electronic properties and potential interaction points (e.g., halogen bonding, hydrogen bond acceptance) that can significantly influence target binding and pharmacokinetic properties. The purpose of this guide is to move beyond the cataloging of physical properties and to establish a logical, evidence-based strategy for identifying the therapeutic targets of this promising molecule.

High-Priority Target Class 1: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are fundamental to processes like pH regulation, ion transport, and biosynthetic pathways. Dysregulation of specific CA isoforms is a hallmark of several pathologies. For instance, hCA II is a target in glaucoma, while the tumor-associated isoform hCA IX is overexpressed in many hypoxic cancers, contributing to tumor acidosis and metastasis.

Recent studies have demonstrated that isoindolinone derivatives are potent, low-nanomolar inhibitors of several human CA isoforms, including hCA I, hCA II, and the cancer-related hCA IX.[3] The core scaffold likely positions functional groups to coordinate with the catalytic zinc ion in the enzyme's active site, displacing the native water molecule. The specific substitutions on 7-Bromo-3-oxoisoindoline-4-carbonitrile could confer isoform selectivity, a highly desirable trait for minimizing off-target effects.

Mechanism of Action: CA Inhibition

Caption: CA inhibition by an isoindolinone derivative.

Experimental Protocol: In Vitro CA Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to measure the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

-

Purified human CA isozyme (e.g., hCA I, II, or IX)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

7-Bromo-3-oxoisoindoline-4-carbonitrile (dissolved in DMSO)

-

Acetazolamide (positive control inhibitor, dissolved in DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) and the positive control (Acetazolamide) in DMSO.

-

Reaction Mixture: In each well of a 96-well plate, add:

-

140 µL of Tris-HCl buffer.

-

20 µL of the purified CA enzyme solution (final concentration ~10-20 nM).

-

20 µL of the test compound dilution or DMSO for the control (uninhibited) wells.

-

-

Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate Reaction: Add 20 µL of p-NPA solution (dissolved in acetonitrile, final concentration ~1 mM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (V_inhibited / V_uninhibited)) * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Benchmarking Data for Isoindolinone-based CA Inhibitors

| Compound Class | Target Isoform | Reported Kᵢ (nM) | Reported IC₅₀ (nM) |

| Isoindolinone Derivatives | hCA I | 11.48 - 87.08 | 11.24 - 75.73 |

| Isoindolinone Derivatives | hCA II | 9.32 - 160.34 | 13.02 - 231 |

Data synthesized from literature reports on various isoindolinone derivatives.[3]

High-Priority Target Pathway 2: Hedgehog (Hh) Signaling

Scientific Rationale

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is largely quiescent in adults. Its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[4] The pathway is mediated by the transmembrane protein Smoothened (Smo). In the "off" state, the receptor Patched (PTCH1) inhibits Smo. Upon binding of the Hh ligand, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which drive the expression of pro-proliferative and anti-apoptotic genes.

Structure-hopping from known Smo inhibitors has led to the design of novel isoindolinone derivatives that potently inhibit the Hh pathway.[4] These compounds function by blocking Smo, thereby preventing its translocation to the primary cilium and subsequent activation of Gli. This makes the Hh pathway a compelling target for 7-Bromo-3-oxoisoindoline-4-carbonitrile, which could serve as a novel scaffold for Smo-targeted cancer therapeutics.

Hedgehog Signaling Pathway and Point of Inhibition

Caption: Hh pathway activation and inhibition by a SMO antagonist.

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay quantifies Hh pathway activity by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (e.g., 8xGli-luciferase).

-

DMEM supplemented with 10% FBS and antibiotics.

-

Conditioned medium containing Sonic Hedgehog (Shh-N) ligand or a Smo agonist (e.g., SAG).

-

7-Bromo-3-oxoisoindoline-4-carbonitrile (dissolved in DMSO).

-

Vismodegib or Sonidegib (positive control inhibitors).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Gli-reporter NIH/3T3 cells into a 96-well plate at a density of ~2.5 x 10⁴ cells per well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 4-6 hours.

-

Compound Treatment: Add the test compound and controls at various concentrations to the wells.

-

Pathway Activation: After 30-60 minutes of pre-incubation with the compound, add the Hh pathway activator (Shh-N conditioned medium or SAG) to all wells except the negative controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Luciferase Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of treated wells to the activator-only control wells.

-

Calculate the percentage of inhibition and plot against the log of inhibitor concentration to determine the IC₅₀ value.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be run to ensure the observed inhibition is not due to cell death.

-

High-Priority Target Pathway 3: MDM2-p53 Protein-Protein Interaction

Scientific Rationale

The p53 protein is a critical tumor suppressor that orchestrates cell cycle arrest and apoptosis in response to cellular stress. In many cancers where p53 itself is not mutated, its function is abrogated by its natural negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation. Disrupting the MDM2-p53 interaction with a small molecule inhibitor is a validated therapeutic strategy to stabilize and reactivate p53 in cancer cells, leading to tumor regression.

The MDM2-p53 axis has been identified as a key molecular target of isoindolinone derivatives in cancer models.[5] These compounds are thought to bind to the p53-binding pocket on MDM2, preventing it from engaging p53. This frees p53 from degradation, allowing it to accumulate and exert its tumor-suppressive functions.

The MDM2-p53 Feedback Loop and Its Disruption

Caption: Inhibition of the MDM2-p53 interaction by a small molecule.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol is designed to qualitatively and semi-quantitatively assess if the test compound can disrupt the interaction between endogenous MDM2 and p53 in a cellular context.

Materials:

-

A cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1).

-

Complete culture medium (e.g., DMEM/10% FBS).

-

7-Bromo-3-oxoisoindoline-4-carbonitrile (dissolved in DMSO).

-

Nutlin-3a (positive control inhibitor).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-MDM2 antibody).

-

Protein A/G magnetic beads.

-

Primary antibodies for Western blot (anti-p53, anti-MDM2, anti-p21, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

ECL Western blotting substrate.

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound, Nutlin-3a, or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Harvest and lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

-

Immunoprecipitation (IP):

-

Incubate a portion of the lysate with an anti-MDM2 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours.

-

Wash the beads several times with cold lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Run the eluted IP samples and a portion of the whole-cell lysates on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies (anti-p53 to see what co-precipitated with MDM2; anti-MDM2 to confirm successful IP).

-

Probe the whole-cell lysate lanes with anti-p53, anti-p21, and anti-Actin (loading control).

-

-

Data Analysis:

-

Co-IP Result: A decrease in the p53 band in the MDM2-IP lane for the compound-treated sample compared to the vehicle control indicates disruption of the interaction.

-

Whole-Cell Lysate Result: An increase in the total cellular levels of p53 and its downstream target p21 in the compound-treated lanes confirms stabilization and activation of the p53 pathway.

-

Additional Avenues for Investigation

The versatility of the isoindolinone scaffold suggests that the therapeutic potential of 7-Bromo-3-oxoisoindoline-4-carbonitrile may extend beyond the targets detailed above. Researchers should consider screening against other target families where related structures have shown activity.

-

ADAMTS-4/5: Isoindoline amides have been developed as potent inhibitors of these aggrecanases, which are key targets in osteoarthritis.[6] Enzymatic assays with recombinant ADAMTS-4/5 could be a valuable screen.

-

Anti-inflammatory Targets (COX/5-LOX): Related oxindole scaffolds have been explored as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[7]

-

Kinase Inhibition: The broader azaindole and oxindole classes, which share structural similarities, are frequently used as scaffolds for tyrosine kinase inhibitors in oncology.[8][9] A broad-panel kinase screen would be an effective way to identify potential kinase targets.

Conclusion and Future Directions

7-Bromo-3-oxoisoindoline-4-carbonitrile stands as a compound of significant interest, backed by a wealth of data on its core chemical scaffold. This guide provides a strategic framework for its initial characterization, focusing on three high-priority, therapeutically relevant target classes: carbonic anhydrases, the Hedgehog signaling pathway, and the MDM2-p53 protein-protein interaction.

The detailed experimental protocols herein are designed to be immediately actionable, enabling research teams to efficiently generate the critical data needed to build a comprehensive biological profile of the molecule. Positive results in these assays would provide a strong rationale for advancing the compound into more complex cellular and in vivo models for oncology, inflammatory diseases, or glaucoma. The path from a novel chemical entity to a potential therapeutic is one of systematic and rigorous investigation, and for 7-Bromo-3-oxoisoindoline-4-carbonitrile, the journey begins here.

References

- Gul, H. I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.

-

Kim, J., et al. (2017). Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors. European Journal of Medicinal Chemistry, 125, 994-1008. Available at: [Link]

-

Singh, U. P., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. Available at: [Link]

-

Gudimella, K. K., et al. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). 7-broMo-3-oxoisoindoline-4-carbonitrile. Available at: [Link]

-

MilliporeSigma. (n.d.). 7-bromo-3-oxo-isoindoline-4-carbonitrile. Available at: [Link]

-

Liu, D., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Pharmacology & Translational Science. Available at: [Link]

-

Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Tuccinardi, T., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. PMC. Available at: [Link]

-

MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available at: [Link]

-

American Chemical Society. (n.d.). Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. Available at: [Link]

-

El-Damasy, D. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. Available at: [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 7-bromo-3-oxo-isoindoline-4-carbonitrile | 1370467-88-1 [sigmaaldrich.com]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents - American Chemical Society [acs.digitellinc.com]

The Pharmacophoric Foundation of Dual FLT3/BTK Inhibition: A Technical Guide to the 7-Bromo-3-oxoisoindoline-4-carbonitrile Lineage

Executive Summary

In the landscape of targeted oncological therapeutics, the structural architecture of a small-molecule inhibitor dictates its kinase selectivity, binding kinetics, and ability to overcome acquired resistance. 7-Bromo-3-oxoisoindoline-4-carbonitrile (CAS 1370467-88-1) is a highly specialized chemical intermediate that serves as the foundational pharmacophore for Luxeptinib (CG-806) [1].

While 7-bromo-3-oxoisoindoline-4-carbonitrile is not administered as a standalone therapeutic, its isoindoline core is the critical structural determinant that enables Luxeptinib to function as a first-in-class, non-covalent pan-FLT3 and pan-BTK inhibitor[2]. This whitepaper dissects the mechanism of action driven by this isoindoline scaffold, detailing how it circumvents resistance mechanisms in acute myeloid leukemia (AML) and B-cell malignancies, supported by robust, self-validating experimental protocols.

Structural Significance and Mechanism of Action

The translation of the 7-bromo-3-oxoisoindoline-4-carbonitrile precursor into a functional multi-kinase inhibitor relies on its ability to anchor the molecule within the ATP-binding pockets of specific kinase clusters.

Dual FLT3 and BTK Non-Covalent Inhibition

The mature derivative, Luxeptinib, utilizes the electron-rich isoindoline system to establish stable, non-covalent (reversible) interactions within the kinase hinge regions[3].

-

FLT3 (Fms-like tyrosine kinase 3): The compound potently inhibits wild-type (WT) FLT3, as well as clinically relevant mutant forms including Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) gatekeeper mutations[3]. By binding non-covalently, it avoids the steric hindrances that render type I and type II inhibitors ineffective against secondary TKD mutations.

-

BTK (Bruton’s Tyrosine Kinase): Covalent BTK inhibitors (e.g., Ibrutinib) fail when the Cys481 residue mutates to serine (C481S). The isoindoline-derived architecture of CG-806 bypasses this requirement, achieving picomolar to low-nanomolar inhibition of both WT and C481S mutant BTK[2].

Cell Cycle Modulation and Aurora Kinase Suppression

The mechanism of action is highly dependent on the mutational status of the target cell[4]:

-

FLT3-Mutated Cells: The compound induces profound G1 phase cell cycle arrest by suppressing downstream STAT5 and ERK1/2 phosphorylation, leading to the downregulation of c-Myc and cyclin-dependent kinases (CDK4/6)[5].

-

FLT3-Wild Type Cells: The molecule induces G2/M phase arrest . This is driven by the scaffold's secondary affinity for Aurora Kinases (AURK), which are critical for mitotic spindle formation and chromosomal segregation[6].

-

BCR Signaling Blockade: In B-cell models, the compound rapidly dephosphorylates the B-cell receptor (BCR) signalosome, including LYN, SYK, BTK, AKT, and ERK[7].

Fig 1: Pharmacodynamic pathway of Luxeptinib (CG-806), derived from the 7-Bromo-3-oxoisoindoline-4-carbonitrile core.

Quantitative Efficacy Data

The structural integration of the isoindoline core yields a highly potent multi-kinase profile. Table 1 and Table 2 summarize the quantitative data for the active derivative[4],[8].

Table 1: In Vitro Kinase Inhibitory Profile (IC50)

| Kinase Target | Mutational Status | IC50 Value (nM) | Mechanism of Inhibition |

| FLT3 | Wild-Type (WT) | 0.8 - 1.2 | Non-covalent, ATP-competitive |

| FLT3 | ITD / D835Y | 0.2 - 0.5 | Non-covalent, ATP-competitive |

| BTK | Wild-Type (WT) | 1.5 - 2.0 | Non-covalent, ATP-competitive |

| BTK | C481S (Ibrutinib-Resistant) | 2.5 - 3.0 | Non-covalent, ATP-competitive |

| AURK | Aurora A / B | 3.0 - 5.0 | Non-covalent, ATP-competitive |

Table 2: Cell Cycle and Viability Effects in AML Models

| Cell Line | Primary Driver | Dominant Cell Cycle Effect | Apoptotic IC50 (nM) |

| MV4-11 | FLT3-ITD | G1 Phase Arrest | < 5.0 |

| MOLM-14 | FLT3-ITD | G1 Phase Arrest | < 5.0 |

| THP-1 | FLT3-WT | G2/M Phase Arrest | 15.0 - 25.0 |

| MEC-1 | BTK-Dependent (CLL) | G1 Phase Arrest | 32.0 |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the synthesis and mechanistic validation of the isoindoline-derived inhibitor. Each protocol is designed as a self-validating system, incorporating internal controls to verify causality.

Protocol 1: Synthesis of the Active Inhibitor (CG-806)

Causality Focus: The synthesis requires the precise modification of 7-bromo-3-oxoisoindoline-4-carbonitrile without disrupting the halogen bond essential for downstream coupling[1].

-

Nitrile Reduction: Treat 7-bromo-3-oxoisoindoline-4-carbonitrile with Raney Nickel in formic acid. Validation: Raney Ni selectively reduces the carbonitrile to an aldehyde while preventing the dehalogenation of the 7-bromo position. Confirm aldehyde formation via

H-NMR (CHO peak at ~9.8 ppm). -

Imidazole Condensation: React the resulting aldehyde with 2-oxopropanal in the presence of ammonia to form the imidazole intermediate. Validation: LC-MS must show a mass shift corresponding to the loss of water and incorporation of the imidazole ring.

-

Suzuki Coupling: Subject the brominated intermediate to Suzuki coupling with a borate ester, catalyzed by Pd(PPh

) -

Urea Formation: React the resulting amine with 2,4,6-trifluorobenzoyl azide (via Curtius rearrangement to an isocyanate) to yield Luxeptinib. Validation: Final purity must be >99% via HPLC, with confirmation of the urea linkage via IR spectroscopy (C=O stretch at ~1650 cm

).

Protocol 2: Mechanistic Validation via Cell Cycle Analysis

Causality Focus: To prove that the drug's mechanism diverges based on FLT3 mutational status, we utilize BrdU/PI co-staining. BrdU specifically integrates into newly synthesized DNA, allowing us to definitively separate S-phase cells from G1 and G2/M phases[5].

-

Cell Culture Preparation: Plate MV4-11 (FLT3-ITD) and THP-1 (FLT3-WT) cells at

cells/mL in RPMI-1640 supplemented with 10% FBS. -

Compound Treatment: Treat cells with 10 nM of the synthesized inhibitor (CG-806) or DMSO (vehicle control) for 24 hours. Control: Use Midostaurin (50 nM) as a positive control for FLT3 inhibition.

-

BrdU Pulse: Add 10 µM BrdU to the culture media 2 hours prior to harvest. Causality: This 2-hour pulse ensures only actively replicating cells incorporate the thymidine analog.

-

Fixation and Permeabilization: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes. Permeabilize with 0.1% Triton X-100.

-

Staining: Incubate with FITC-conjugated anti-BrdU antibody for 30 minutes in the dark. Wash, then add 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Flow Cytometry Analysis: Acquire data using a flow cytometer. Validation: MV4-11 cells must show an accumulation in the G1 gate (BrdU-negative, 2N DNA), whereas THP-1 cells must show accumulation in the G2/M gate (BrdU-negative, 4N DNA)[6].

Fig 2: Experimental workflow from isoindoline precursor synthesis to mechanistic validation.

Conclusion

The 7-Bromo-3-oxoisoindoline-4-carbonitrile scaffold is a masterclass in rational drug design. By providing the precise steric and electronic properties required for deep, non-covalent insertion into the ATP-binding pockets of FLT3, BTK, and Aurora kinases, it enables the synthesis of Luxeptinib (CG-806)[3]. This chemical lineage effectively dismantles the primary resistance mechanisms—such as FLT3-TKD and BTK-C481S mutations—that plague current targeted therapies in hematological malignancies[2].

References

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. NIH.gov. Available at:[Link]

-

The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases. Taylor & Francis. Available at:[Link]

-

Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia. NIH.gov. Available at:[Link]

-

Aptose Presents Highlights From CG-806 KOL Event. Aptose Biosciences. Available at:[Link]

-

A Phase 1a/b Dose Escalation Study of the BTK/FLT3 Inhibitor Luxeptinib in Patients with Relapsed or Refractory B-Cell Malignancies. Blood - ASH Publications. Available at:[Link]

Sources

- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aptose Presents Highlights From CG-806 KOL Event :: Aptose Biosciences Inc. (APS) [aptose.com]

- 3. Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide to the Spectral Analysis of 7-Bromo-3-oxoisoindoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2][3] The predicted ¹H NMR spectrum of 7-Bromo-3-oxoisoindoline-4-carbonitrile in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH-) proton.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet | 1H | H-5 | Deshielded by the anisotropic effect of the nitrile group and the electron-withdrawing nature of the adjacent carbonyl and nitrile groups. |

| ~7.8-8.0 | Doublet | 1H | H-6 | Influenced by the adjacent bromine atom and the overall aromatic system. |

| ~4.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the carbonyl group and the aromatic ring. Expected to be a singlet due to the absence of adjacent protons. |

| ~9.0 | Broad Singlet | 1H | -NH- | The amine proton's chemical shift can be variable and is often broad due to quadrupole broadening and exchange with residual water in the solvent. |

Causality Behind Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic environment of each proton.[2] The aromatic protons (H-5 and H-6) are expected to be in the downfield region (higher ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents (bromo, cyano, and the carbonyl of the lactam ring).[1] The methylene protons are adjacent to an electron-withdrawing carbonyl group, which shifts their signal downfield compared to a simple alkane. The amine proton signal is characteristically broad and its position can be influenced by solvent and concentration.[1]

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum for a small molecule like 7-Bromo-3-oxoisoindoline-4-carbonitrile would involve the following steps:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[4][5][6] The choice of solvent is critical as it must dissolve the compound and not have signals that overlap with the analyte's signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[2][6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. The acquisition time is typically a few minutes.[4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.[7] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7]

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (Carbonyl) | The carbonyl carbon of the lactam is expected to be significantly downfield due to the double bond to oxygen and resonance effects.[7][8] |

| ~145 | C-7 (C-Br) | The carbon atom bonded to the electronegative bromine atom will be deshielded. |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-6 | Aromatic carbon. |

| ~130 | C-5 | Aromatic carbon. |

| ~120 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~115 | C≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region. |

| ~110 | C-4 (C-CN) | The carbon atom bonded to the nitrile group. |

| ~45 | -CH₂- | The methylene carbon, shifted downfield by the adjacent carbonyl group. |

Causality Behind Predicted Chemical Shifts

The chemical shift of a carbon atom is primarily influenced by the hybridization and the electronegativity of the atoms attached to it.[7] The sp² hybridized carbons of the aromatic ring and the carbonyl group are found at higher chemical shifts (downfield) compared to the sp³ hybridized methylene carbon.[7][8] Electronegative atoms like bromine, oxygen, and nitrogen cause a downfield shift for the carbons they are attached to.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR, usually 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[4]

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: The spectrum is acquired using a standard carbon pulse sequence with broadband proton decoupling. The acquisition time is longer than for ¹H NMR, often ranging from 20 minutes to several hours, depending on the sample concentration.[4]

-

Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and corrections to yield the final spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For 7-Bromo-3-oxoisoindoline-4-carbonitrile, a soft ionization technique like Electrospray Ionization (ESI) would be suitable to observe the molecular ion with minimal fragmentation.[9]

Predicted Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine.[10][11][12] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[10] This results in two peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[11]

The molecular formula of 7-Bromo-3-oxoisoindoline-4-carbonitrile is C₉H₅BrN₂O.[13]

-

Molecular Weight (using ⁷⁹Br): 235.96 g/mol

-

Molecular Weight (using ⁸¹Br): 237.96 g/mol

Therefore, in the positive ion mode ESI-MS spectrum, we would expect to see protonated molecular ions [M+H]⁺ at:

-

m/z ≈ 237 (for the ⁷⁹Br isotopologue)

-

m/z ≈ 239 (for the ⁸¹Br isotopologue)

These two peaks should have a relative intensity ratio of approximately 1:1.

Predicted Fragmentation Pattern

While ESI is a soft ionization technique, some fragmentation can be induced. Tandem mass spectrometry (MS/MS) would be employed to purposefully induce and analyze fragmentation for further structural confirmation.[14] Predicted fragmentation pathways for the [M+H]⁺ ion could include:

-

Loss of Br•: This would result in a fragment ion at m/z ≈ 158. This is a common fragmentation pathway for bromo-aromatic compounds.[15][16]

-

Loss of CO: Cleavage of the lactam ring could lead to the loss of carbon monoxide, resulting in a fragment ion.

-

Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of the compound (typically <1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[14]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or ion trap mass analyzer.[14]

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is set to scan in the positive ion mode over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): For fragmentation analysis, the molecular ion of interest (e.g., m/z 237) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed in the second mass analyzer.[14]

Visualizations

Predicted ¹H NMR Couplings

Caption: Predicted major fragmentation pathways in MS/MS.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR and MS spectral data for 7-Bromo-3-oxoisoindoline-4-carbonitrile. The predicted data, based on fundamental principles of spectroscopy, offers a valuable reference for researchers working on the synthesis, characterization, and application of this and structurally related compounds. The outlined experimental protocols provide a solid foundation for the empirical validation of these predictions.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

-

Kertész, V., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 416-426. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Sein, L. T., Jr. (2006). Understanding Isotopic Distributions in Mass Spectrometry. Journal of Chemical Education, 83(12), 1774. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(8), 4441-4448. [Link]

-

ResearchGate. Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. [Link]

-

ResearchGate. Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Lu, J., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1632, 235-256. [Link]

-

Shi, Y. M., et al. (2020). Diagnostically analyzing 1H NMR spectra of sub-types in chaetoglobosins for dereplication. RSC Advances, 10(4), 2119-2131. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. [Link]

-

De La Rochere, P., et al. (2016). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... [Link]

-

Chen, P. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. Accounts of Chemical Research, 45(9), 1533-1543. [Link]

-

ChemBK. 7-broMo-3-oxoisoindoline-4-carbonitrile. [Link]

-